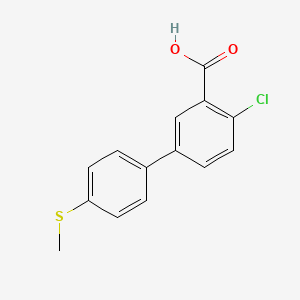
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-methylthiophenyl)benzoic acid (2C5MTPBA) is an organic compound that can be synthesized in the laboratory and has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 127-128 °C and a purity of 95%. 2C5MTPBA is used as a reagent in organic synthesis, as a catalyst in the production of polymers and as a starting material in the synthesis of a variety of other compounds.
Mécanisme D'action
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has been used to study the mechanism of action of several enzymes, including catechol-O-methyltransferase, cytochrome P450, and glutathione S-transferase. It has been found to be a competitive inhibitor of these enzymes, meaning that it binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition can be reversed by the addition of the appropriate substrate, allowing the enzyme to function normally.
Biochemical and Physiological Effects
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has been used to study the biochemical and physiological effects of drugs and other compounds, as well as the effects of environmental pollutants. It has been found to inhibit the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450, catechol-O-methyltransferase, and glutathione S-transferase. In addition, it has been found to reduce the absorption of certain drugs, such as ibuprofen, from the gastrointestinal tract. Finally, 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has been found to have antioxidant activity, which may help to protect cells from oxidative damage caused by environmental pollutants.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is available in a high purity (95%). This makes it ideal for use in scientific research, as it can be used to accurately measure the effects of drugs and other compounds on biochemical and physiological processes. However, 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% can be toxic in large doses and should be handled with care.
Orientations Futures
For research involving 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% include further study of the mechanism of action of enzymes such as cytochrome P450, catechol-O-methyltransferase, and glutathione S-transferase, as well as the effects of environmental pollutants on biochemical and physiological processes. In addition, further research could be done to explore the potential applications of 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% in drug delivery, as well as its potential use as an antioxidant. Finally, further research could be done to investigate the potential toxicity of 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% in humans.
Méthodes De Synthèse
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% can be synthesized via a variety of methods, including the reaction of 4-methylthiophenol with chlorocarboxylic acid in the presence of an acid catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0-100°C. The reaction is usually complete within 2-3 hours, and the product can be isolated by filtration or crystallization.
Applications De Recherche Scientifique
2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a starting material in the synthesis of a variety of other compounds. In addition, 2-Chloro-5-(4-methylthiophenyl)benzoic acid, 95% has been used to study the mechanism of action of several enzymes, including catechol-O-methyltransferase, cytochrome P450, and glutathione S-transferase. It has also been used to study the biochemical and physiological effects of drugs and other compounds, as well as the effects of environmental pollutants.
Propriétés
IUPAC Name |
2-chloro-5-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLZXDLDBSMDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














